Product packaging for 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine(Cat. No.:CAS No. 1356003-22-9)

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Número de catálogo: B1457577
Número CAS: 1356003-22-9
Peso molecular: 162.19 g/mol
Clave InChI: FCPAXZGMXGFHPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's official designation reflects its structural composition, where the pyrazolo[1,5-a]pyrimidine core system serves as the parent structure with specific positional substitutions. The numerical descriptors [1,5-a] indicate the fusion pattern between the pyrazole and pyrimidine rings, specifically denoting that position 1 of the pyrazole ring is connected to position 5 of the pyrimidine ring, while the nitrogen at position 5 of the pyrazole connects to position 1 of the pyrimidine ring.

The compound possesses the molecular formula C8H10N4, reflecting eight carbon atoms, ten hydrogen atoms, and four nitrogen atoms arranged in the characteristic bicyclic framework. The systematic name incorporates the ethyl substituent at position 2 of the pyrazole ring and the amino functional group at position 6 of the pyrimidine ring. This positional numbering system follows the standard convention for pyrazolopyrimidine derivatives, where the pyrazole ring provides positions 1, 2, and 3, while the pyrimidine ring contributes positions 4, 5, 6, and 7.

The compound's unique identification is further established through its International Chemical Identifier key (FCPAXZGMXGFHPR-UHFFFAOYSA-N) and Simplified Molecular Input Line Entry System notation (CCC1=NN2C=C(C=NC2=C1)N). These standardized representations provide unambiguous chemical identification across various databases and computational platforms. The PubChem Compound Identifier 82270956 serves as the primary database reference for this specific molecular entity.

Property Value
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
International Chemical Identifier Key FCPAXZGMXGFHPR-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC1=NN2C=C(C=NC2=C1)N
PubChem Compound Identifier 82270956

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of fused heterocyclic systems, with the bicyclic core adopting a planar configuration that facilitates conjugation across the entire ring system. The fusion of pyrazole and pyrimidine rings creates a rigid structural framework that constrains conformational flexibility while maintaining specific geometric parameters essential for the compound's chemical behavior.

The ethyl substituent at position 2 introduces conformational considerations related to the rotation around the carbon-carbon bond connecting the ethyl group to the pyrazole ring. This rotational freedom allows for multiple conformational states, with the most stable conformations typically adopting staggered arrangements to minimize steric interactions. The amino group at position 6 contributes additional geometric complexity through its potential for pyramidal inversion and hydrogen bonding interactions.

Computational studies of related pyrazolopyrimidine derivatives have demonstrated that the bicyclic core maintains planarity with minimal deviation from the ideal planar geometry. The nitrogen atoms within the ring system adopt sp2 hybridization, contributing to the overall aromatic character of the fused system. The presence of the amino substituent introduces a degree of non-planarity, as amino groups typically exhibit slight pyramidal character due to the sp3 hybridization of the nitrogen atom.

The conformational analysis reveals that the ethyl group can adopt various rotational conformers, with energy barriers typically ranging from 2-4 kilocalories per mole for rotation around the carbon-carbon bond. The preferred conformations minimize steric clashes between the ethyl group and the hydrogen atoms on the adjacent ring carbons. The amino group demonstrates restricted rotation due to partial double bond character resulting from resonance with the pyrimidine ring system.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not extensively documented in the available literature, related pyrazolopyrimidine compounds have been subjected to detailed X-ray diffraction analysis, providing insights into the structural characteristics of this compound class. X-ray crystallographic studies of similar pyrazolo[1,5-a]pyrimidine derivatives have revealed consistent structural motifs that can be extrapolated to understand the three-dimensional arrangement of this compound.

Crystallographic investigations of related compounds, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, have demonstrated that the pyrazolopyrimidine core maintains a planar configuration with minimal distortion from idealized geometry. The bond lengths and angles within the fused ring system consistently fall within expected ranges for aromatic heterocycles, with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.38 angstroms and carbon-carbon bonds measuring approximately 1.39 to 1.42 angstroms.

The crystal packing arrangements of pyrazolopyrimidine derivatives frequently exhibit hydrogen bonding interactions involving amino substituents, which contribute to the overall stability of the crystalline lattice. In the case of this compound, the amino group at position 6 would be expected to participate in intermolecular hydrogen bonding with neighboring molecules, creating extended networks that influence the material's physical properties.

X-ray diffraction studies of analogous compounds have revealed space group symmetries commonly observed in heterocyclic crystalline materials, with triclinic, monoclinic, and orthorhombic systems being most prevalent. The unit cell parameters typically reflect the molecular dimensions and packing efficiency of the bicyclic structures, with cell volumes ranging from 800 to 1200 cubic angstroms for simple derivatives.

Crystallographic Parameter Typical Range for Pyrazolopyrimidines
Space Group P21/c, P-1, Pbca
Bond Length (C-N) 1.32-1.38 Å
Bond Length (C-C) 1.39-1.42 Å
Planarity Deviation <0.05 Å
Unit Cell Volume 800-1200 ų

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the substitution pattern of this heterocyclic compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to the aromatic protons of the bicyclic system, the ethyl substituent, and the amino group.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals for the pyrazole and pyrimidine ring protons, with chemical shifts ranging from 6.5 to 8.5 parts per million. The ethyl group contributes characteristic multipicity patterns, with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group presenting as a quartet in the 2.5-2.8 parts per million region. The amino group protons typically appear as a broad singlet between 5.0 and 7.0 parts per million, with the exact chemical shift depending on the extent of hydrogen bonding and exchange rates.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with the aromatic carbons displaying chemical shifts characteristic of their electronic environments within the fused ring system. The quaternary carbons of the bicyclic core typically resonate between 140 and 160 parts per million, while the carbon atoms bearing hydrogen appear in the 100 to 130 parts per million range. The ethyl group carbons are readily identifiable, with the methyl carbon appearing around 15 parts per million and the methylene carbon resonating near 25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The amino group exhibits distinct stretching vibrations, typically appearing as two bands around 3300 and 3400 reciprocal centimeters corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1450 to 1600 reciprocal centimeters region, while carbon-hydrogen stretching modes are observed between 2800 and 3100 reciprocal centimeters.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular weight of C8H10N4. Common fragmentation patterns include loss of the ethyl group (mass difference of 29 mass units) and fragmentation of the bicyclic system through characteristic ring cleavage pathways.

Spectroscopic Technique Characteristic Features
1H Nuclear Magnetic Resonance Aromatic H: 6.5-8.5 ppm; CH3: 1.2-1.4 ppm; CH2: 2.5-2.8 ppm; NH2: 5.0-7.0 ppm
13C Nuclear Magnetic Resonance Aromatic C: 100-160 ppm; CH3: ~15 ppm; CH2: ~25 ppm
Infrared Spectroscopy NH2 stretch: 3300, 3400 cm⁻¹; Aromatic: 1450-1600 cm⁻¹; CH: 2800-3100 cm⁻¹
Mass Spectrometry Molecular ion: m/z 162; Base fragments: m/z 133, 105

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B1457577 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-22-9

Propiedades

IUPAC Name

2-ethylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPAXZGMXGFHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation Strategy

  • Starting Materials: Aminopyrazole derivatives bearing an amino group at the 6-position and an ethyl substituent at the 2-position serve as key precursors.

  • Reaction Conditions: Typically, these precursors undergo cyclocondensation with suitable electrophiles under reflux in solvents such as ethanol or acetic acid. Microwave-assisted synthesis can be employed to shorten reaction times and enhance yields.

  • Mechanism: The process involves nucleophilic attack of the aminopyrazole nitrogen on the electrophilic center, followed by ring closure to form the fused pyrazolo[1,5-a]pyrimidine system.

Acetic Acid and O2-Promoted Cross-Dehydrogenative Coupling

A more recent and effective synthetic approach involves:

  • Reactants: N-amino-2-iminopyridines and β-ketoesters (e.g., ethyl acetoacetate) or β-diketones.

  • Catalyst and Conditions: The reaction proceeds efficiently under catalyst-free conditions with acetic acid as a promoter and molecular oxygen as the oxidant. The reaction is typically conducted in ethanol at elevated temperatures (~130 °C) under an oxygen atmosphere.

  • Reaction Outcome: This method yields pyrazolo[1,5-a]pyridine derivatives, including those structurally related to this compound, with high yields (up to 94%) and excellent selectivity.

  • Optimization Data: Increasing acetic acid equivalents from 2 to 6 improves yield significantly, and the presence of molecular oxygen is critical for the oxidative coupling step (Table 1).

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Ar 6

Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative

Substrate Scope and Versatility

  • The CDC method tolerates various N-amino-2-iminopyridine derivatives bearing electron-donating or electron-withdrawing substituents without significant impact on yields.

  • Different β-ketoesters and β-diketones, including ethyl benzoylacetate and acetylacetone, are compatible, allowing structural diversity in the pyrazolo[1,5-a]pyridine products.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Cyclocondensation Aminopyrazole + biselectrophile, reflux/microwave Established, straightforward May require long reaction times
AcOH/O2-promoted CDC Reaction N-amino-2-iminopyridine + β-ketoesters/diketones, catalyst-free, aerobic High yield, atom economical, green Requires elevated temperature and oxygen atmosphere

Research Findings and Mechanistic Insights

  • The CDC reaction mechanism involves oxidative dehydrogenation facilitated by molecular oxygen and acetic acid, leading to C–C bond formation and subsequent cyclization.

  • The reaction is highly dependent on oxygen presence, as inert atmosphere (argon) drastically reduces yield, confirming the oxidative nature of the process.

  • Strong Brønsted acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective than acetic acid, possibly due to side reactions with substrates.

  • The crystalline nature of several pyrazolo[1,5-a]pyridine derivatives has been confirmed by X-ray crystallography, validating structural assignments.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Antiviral Applications

Respiratory Syncytial Virus Inhibition
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including 2-ethylpyrazolo[1,5-a]pyrimidin-6-amine, as inhibitors of the respiratory syncytial virus (RSV). The compound's structure allows it to interact effectively with the RSV fusion (F) protein, which is crucial for viral entry into host cells. A notable derivative demonstrated an EC50 value below 1 nM, indicating potent antiviral activity comparable to existing treatments like presatovir . The modification of substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to enhance biological activity further.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Pyrazolo[1,5-a]pyrimidines have been recognized for their antimicrobial properties. Research has demonstrated that various derivatives exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from 5-aminopyrazoles have shown promising results in inhibiting bacterial growth, with some derivatives achieving high potency against resistant strains . The structure-activity relationship (SAR) studies indicate that modifications at the 2-position of the scaffold can lead to enhanced antimicrobial efficacy.

Anticancer Properties

Potential Antitumor Activity
The pyrazolo[1,5-a]pyrimidine framework is also being explored for its anticancer properties. Recent advancements in synthetic methodologies have allowed for the development of novel derivatives that target various cancer cell lines. The ability of these compounds to inhibit specific kinases involved in cancer progression has been a focal point of research. For example, certain derivatives have shown effectiveness in inhibiting cell proliferation in vitro and inducing apoptosis in cancer cells through various mechanisms .

Data Table: Summary of Applications

Application TypeSpecific ActivityNotable Findings
Antiviral RSV InhibitionEC50 < 1 nM for certain derivatives
Antimicrobial Broad-spectrum antibacterial and antifungalEffective against resistant strains
Anticancer Inhibition of cancer cell proliferationInduces apoptosis in specific cancer cell lines

Case Study 1: RSV Inhibitor Development

A study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives aimed at enhancing anti-RSV activity. By modifying the dihedral angles through structural changes at the C-2 position, researchers were able to create compounds with improved interactions with the RSV F protein. The most successful derivative exhibited an EC50 value comparable to established drugs, indicating a significant advancement in antiviral drug development .

Case Study 2: Antimicrobial Efficacy

In a series of experiments evaluating antimicrobial activity, several newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were tested against a range of bacterial strains. Compounds showed varying degrees of inhibition with some achieving MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

Case Study 3: Anticancer Mechanisms

Research investigating the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives could effectively inhibit key signaling pathways involved in tumor growth. These compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidin-6-amine Derivatives

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-6-amine derivatives are highly dependent on substituents at the 2-, 3-, and 7-positions. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Reference
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Methyl (2) C₇H₈N₄ Intermediate in kinase inhibitor synthesis
3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine Isopropyl (3) C₉H₁₂N₄ Discontinued; potential antimicrobial agent
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine HCl Cyclopropyl (2) C₉H₁₁ClN₄ Enhanced solubility (HCl salt form)
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine Bromo (3) C₆H₅BrN₄ Halogenated analog for cross-coupling reactions

Key Trends :

  • Solubility : Salt forms (e.g., HCl in cyclopropyl analog) improve aqueous solubility .
  • Reactivity : Brominated derivatives serve as intermediates for Suzuki-Miyaura couplings .

Heterocycle-Modified Analogs

Triazolo[1,5-a]pyrimidines

The replacement of the pyrazole ring with a triazole moiety, as in 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, introduces additional hydrogen-bonding sites, improving target binding in kinase inhibition .

Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromism and large Stokes shifts, making them suitable as membrane probes . Unlike pyrazolo[1,5-a]pyrimidines, these compounds prioritize photophysical properties over biological activity.

Physicochemical Properties

Property 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine Pyrazolo[1,5-a]pyrimidin-6-amine (Base) 2-Cyclopropyl Analog (HCl Salt)
Molecular Weight 162.20 g/mol 134.14 g/mol 210.67 g/mol
LogP (Estimated) ~1.5 0.89 ~1.2 (free base)
PSA 56.21 Ų 56.21 Ų 56.21 Ų
Solubility Low (organic solvents) Low High (aqueous, due to HCl)
Stability Stable under recommended storage Stable Stable

Notes:

  • The ethyl group increases LogP by ~0.6 compared to the base compound .
  • All analogs exhibit low water solubility unless functionalized with polar groups or salts .

Actividad Biológica

Overview

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique fused ring structure, which includes both pyrazole and pyrimidine components, contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is known to inhibit cyclin-dependent kinase 2 (CDK2), an essential enzyme in the regulation of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of critical substrates involved in cell cycle progression, leading to apoptosis in cancer cells. This action is significant in oncology, where controlling cell proliferation is crucial for cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting CDK2 activity. The compound's effectiveness varies with dosage; lower concentrations can induce cell death without significant toxicity to normal cells. This selectivity enhances its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent. The exact mechanism behind this activity is still under investigation but may involve disruption of microbial cell division or metabolism .

Case Study: CDK2 Inhibition

A study focused on the effects of this compound on CDK2 revealed significant insights into its mechanism of action. The compound was tested on various cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment led to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. The study highlighted the compound's potential as a selective CDK2 inhibitor with minimal off-target effects.

Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis by inhibiting CDK2
AntimicrobialInhibits growth of specific bacteria and fungi
Enzyme InhibitionInteracts with various enzymes affecting metabolism

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Animal model studies have shown that at therapeutic doses, the compound effectively inhibits tumor growth while exhibiting low toxicity profiles. However, higher doses may lead to adverse effects, necessitating careful dosage optimization in future clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazole precursors and ethyl-substituted reagents. For example, refluxing 3-aminopyrazole derivatives with ethyl acetoacetate in polar solvents (e.g., ethanol or pyridine) under catalytic conditions (e.g., triethylamine) yields the target compound . Optimization includes varying reaction time (6–8 hours), temperature (80–100°C), and catalyst concentration to improve yields (62–70%, as reported for analogous compounds) . Purification via recrystallization (ethanol or dioxane) ensures product integrity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming ethyl and pyrimidine substituents. For example, ethyl groups show triplet signals (δ ~1.3 ppm for CH3) and quartet signals (δ ~4.2 ppm for CH2) .
  • IR Spectroscopy : Identifies NH2 stretches (~3350 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen bonding. Software like SHELXL refines crystal structures, validating bond lengths and angles against density functional theory (DFT) models .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to prevent inhalation of particulates .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate vapor exposure .
  • Waste Disposal : Classify residues as hazardous and dispose via certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT or molecular docking simulations) to identify discrepancies .
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation or single-crystal X-ray diffraction for unambiguous structural assignment .
  • Replicate Experiments : Repeat syntheses under controlled conditions to rule out impurities or side reactions .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use MTT assays to test cytotoxicity against cancer cell lines (e.g., HCT-116, HepG-2). Normalize results to controls (DMSO vehicle) and calculate IC50 values .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl to methyl groups) and assess changes in potency. For example, replacing ethyl with phenyl enhances π-π stacking in kinase inhibitors .
  • Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., CDK9 or Pim-1 kinases) using fluorescence-based kinetic assays .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with ATP-binding pockets of kinases) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with high binding affinity scores .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks (e.g., Ames test alerts) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett constants) with biological activity to guide synthetic priorities .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC to establish shelf-life .
  • Light Exposure Studies : Use UV chambers to assess photodegradation kinetics and identify protective packaging requirements (e.g., amber glass vials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.